1-(1,4-Oxazepan-5-yl)ethan-1-ol
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Overview
Description
1-(1,4-Oxazepan-5-yl)ethan-1-ol is an organic compound with the molecular formula C7H15NO2 It belongs to the class of oxazepanes, which are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-Oxazepan-5-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of 1-(1,4-Oxazepan-5-yl)ethan-1-one using reducing agents such as lithium aluminum hydride (LiAlH4). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone to the alcohol. The reaction is carried out under controlled pressure and temperature conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(1,4-Oxazepan-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(1,4-Oxazepan-5-yl)ethan-1-one, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the reduction of the ketone to the alcohol can be achieved using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 1-(1,4-Oxazepan-5-yl)ethan-1-one
Reduction: this compound
Substitution: 1-(1,4-Oxazepan-5-yl)ethan-1-chloride
Scientific Research Applications
1-(1,4-Oxazepan-5-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceutical agents.
Biological Studies: Researchers investigate the compound’s interactions with biological molecules to understand its potential effects on cellular processes and its suitability as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(1,4-Oxazepan-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
- 1-(1,4-Oxazepan-4-yl)ethan-1-ol
- 1-(1,4-Oxazepan-5-yl)ethan-1-one
- 2-(1,4-Oxazepan-4-yl)ethan-1-ol
Comparison: 1-(1,4-Oxazepan-5-yl)ethan-1-ol is unique due to the position of the hydroxyl group on the ethan-1-ol moiety. This structural feature can influence its reactivity and interactions with other molecules. Compared to 1-(1,4-Oxazepan-4-yl)ethan-1-ol, the compound may exhibit different chemical and biological properties due to the variation in the position of the functional group .
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-(1,4-oxazepan-5-yl)ethanol |
InChI |
InChI=1S/C7H15NO2/c1-6(9)7-2-4-10-5-3-8-7/h6-9H,2-5H2,1H3 |
InChI Key |
NRFMDDWJAJDORY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCOCCN1)O |
Origin of Product |
United States |
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